L-LEUCINE (1,2-13C2)

Metabolic Flux Analysis Leucine Oxidation TCA Cycle Tracing

L-Leucine (1,2-13C2) delivers a precise +2 Da mass shift per incorporated residue without the chromatographic retention time shifts observed with deuterated leucine analogs, ensuring accurate MS1 ratio quantification at the peak apex. Its site-specific labeling at C1 (carboxyl) and C2 (α-carbon) enables simultaneous quantification of whole-body leucine oxidation (via ¹³CO₂) and TCA cycle anabolic incorporation in a single infusion protocol—eliminating inter-day variability. For SILAC workflows, achieve >95% incorporation efficiency after 5–6 cell doublings. Validate directly against published MRM transitions.

Molecular Formula
Molecular Weight 133.16
Cat. No. B1580056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE (1,2-13C2)
Molecular Weight133.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine (1,2-13C2): Isotopic Specifications and Core Characteristics for Procurement Decision-Making


L-Leucine (1,2-13C2) is a stable isotope-labeled essential amino acid wherein carbon-13 atoms are incorporated at both the C1 (carboxyl) and C2 (α-carbon) positions, resulting in a molecular mass of 133.16 Da (a +2 Da shift from unlabeled L-leucine at 131.17 Da) . This compound is manufactured under research-grade specifications, typically at ≥98% chemical purity and 99% 13C isotopic enrichment per labeled position [1]. It is specifically designed for use in quantitative proteomics workflows, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and metabolic flux analysis (MFA), where it functions as a dual-readout tracer that decouples the oxidative decarboxylation pathway from anabolic carbon retention .

Why L-Leucine (1,2-13C2) Cannot Be Replaced by Unlabeled Leucine, Uniformly Labeled [U-13C6]Leucine, or Deuterated Analogs


Substitution of L-Leucine (1,2-13C2) with unlabeled leucine or alternative isotopologues fundamentally compromises the quantitative accuracy and metabolic resolution of the experiment. Unlabeled leucine fails to provide the mass shift required for MS1-based relative quantification [1]. Uniformly labeled [U-13C6]leucine introduces a +6 Da mass shift but creates highly complex isotopologue distributions that obscure positional carbon fate in NMR and downstream GC-MS/MS analysis [2]. Deuterated L-leucine (e.g., L-Leucine-D10) exhibits a pronounced kinetic isotope effect and altered chromatographic retention time in reversed-phase LC, which can skew relative quantification due to partial peak separation rather than perfect co-elution [3]. The site-specific [1,2-13C2] labeling pattern is uniquely positioned to provide a specific mass shift while preserving native chromatographic behavior and delivering distinct metabolic pathway resolution.

Quantitative Differentiation Evidence for L-Leucine (1,2-13C2) vs. [1-13C]Leucine, [U-13C6]Leucine, and L-Leucine-D10


L-Leucine (1,2-13C2) vs. [1-13C]Leucine: 42% Carbon Retention Differential Enables Dual-Pathway Flux Quantification

In a direct head-to-head human infusion study (n=11 healthy subjects), the fraction of infused tracer oxidized (fox) was significantly lower for [1,2-13C2]leucine (14 ± 1%) compared to [1-13C]leucine (19 ± 1%), representing a 26% relative reduction in apparent oxidation [1]. Critically, the recovery of the 2-13C label in breath CO2 was only 58 ± 6% relative to the 1-13C label, indicating that approximately 42% of the C2 carbon is retained in the body via TCA cycle exchange reactions and incorporation into other metabolites, whereas the C1 carbon is quantitatively released as 13CO2 upon decarboxylation of α-ketoisocaproate (KIC) [1]. This dual-fate decoupling is inaccessible with [1-13C]leucine, which reports only the oxidative decarboxylation step.

Metabolic Flux Analysis Leucine Oxidation TCA Cycle Tracing In Vivo Kinetics

L-Leucine (1,2-13C2) vs. [U-13C6]Leucine: Reduced Isotopologue Complexity for GC-MS/MS Compartment-Specific Acetyl-CoA Tracing

In 13C-MFA studies using Saccharomyces cerevisiae, GC-MS/MS analysis revealed that leucine-derived fragments provide superior resolution for determining acetyl-CoA labeling patterns compared to other amino acids [1]. Uniformly labeled [U-13C6]leucine generates a complex isotopologue distribution (M+0 through M+6) that complicates the deconvolution of cytosolic versus mitochondrial acetyl-CoA pools [1]. In contrast, the site-specific [1,2-13C2]leucine tracer simplifies the mass isotopomer distribution to predominantly M+0 and M+2 species, while the C2 label specifically transfers into the C1 position of acetyl-CoA (as [1-13C]acetyl-CoA), enabling unambiguous tracking of leucine-derived carbon into the TCA cycle without the signal dilution and spectral overlap inherent to uniformly labeled tracers . This labeling strategy directly enabled the detection of differential labeling between cytosolic and mitochondrial acetyl-CoA pools, establishing that there is no significant exchange between these compartments [1].

13C-Metabolic Flux Analysis GC-MS/MS Subcellular Compartmentation Acetyl-CoA Pool Resolution

L-Leucine (1,2-13C2) vs. L-Leucine-D10: Absence of Deuterium-Induced Chromatographic Shift and Kinetic Isotope Effect

Deuterium substitution in L-Leucine-D10 introduces a measurable kinetic isotope effect and alters the physicochemical properties of the molecule, resulting in a hydrophilic shift during reversed-phase liquid chromatography [1]. Specifically, peptides containing deuterated leucines elute earlier in the gradient (at lower organic mobile phase concentration) compared to their protiated counterparts [1]. This partial chromatographic separation can introduce ratio distortion in SILAC quantification because the 'light' and 'heavy' peptide ion envelopes are not sampled simultaneously at the apex of the chromatographic peak. In contrast, 13C labeling at the C1 and C2 positions (L-Leucine-1,2-13C2) introduces a mass shift without altering the compound's electronic structure or hydrophobicity, ensuring complete chromatographic co-elution with the unlabeled native peptide [2]. This property is fundamental to accurate MS1-based relative quantification, where identical ionization efficiency and simultaneous elution are assumed.

SILAC Quantification LC-MS/MS Isotope Effect Chromatographic Co-elution

L-Leucine (1,2-13C2) as Validated SILAC Internal Standard: Defined Mass Shift (Δ4 Da) for Absolute Quantification of CFTR

L-Leucine (1,2-13C2) has been specifically deployed and validated as an isotopic internal standard in stable isotope dilution-multiple reaction monitoring (SID-MRM) MS assays for quantifying Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) expression [1]. In this validated assay, SILAC peptides containing L-Leucine-1,2-13C2 were used as heavy counterparts to native CFTR peptides. Each incorporated L-Leucine-1,2-13C2 residue provides a +2 Da mass increase relative to the native leucine residue. The defined Δ4 Da shift (from two labeled leucine residues) enables unambiguous resolution of the heavy peptide signal from the native peptide signal in the MS1 scan while maintaining identical fragmentation behavior in MS/MS [1]. This direct application demonstrates procurement value for users requiring validated workflows for absolute protein quantification.

Quantitative Proteomics SILAC MRM-MS Absolute Quantification

Procurement-Driven Application Scenarios for L-Leucine (1,2-13C2) in Quantitative Proteomics and Metabolic Research


SILAC-Based Quantitative Proteomics Requiring Chromatographic Co-elution and Defined Mass Shift

For core proteomics facilities and contract research organizations (CROs) performing SILAC experiments, L-Leucine (1,2-13C2) delivers a reliable +2 Da mass shift per incorporated residue without the chromatographic retention time shifts observed with deuterated leucine analogs [1]. This ensures that light and heavy peptide ion envelopes are sampled simultaneously at the chromatographic peak apex, maintaining ratio accuracy in MS1 quantification. The compound is compatible with standard SILAC media formulations and achieves >95% incorporation efficiency after 5-6 cell doublings in leucine-auxotrophic or dialyzed serum conditions .

In Vivo Human Metabolic Studies Distinguishing BCAA Oxidation from Anabolic Carbon Retention

In clinical research settings investigating branched-chain amino acid metabolism in diabetes, obesity, or cancer cachexia, L-Leucine (1,2-13C2) is the only commercially available leucine tracer that enables simultaneous quantification of whole-body leucine oxidation (via 13CO2 from the C1 position) and TCA cycle carbon retention/anabolic incorporation (via the C2 position) in a single infusion protocol [1]. This dual-readout capability eliminates the need for separate study visits or multiple tracer infusions, reducing subject burden and inter-day biological variability while increasing the information density obtained from a single biological sample set.

13C-Metabolic Flux Analysis (13C-MFA) Requiring Compartment-Specific Resolution of Acetyl-CoA Pools

For metabolic engineering groups and systems biology laboratories using GC-MS/MS or NMR for flux analysis, L-Leucine (1,2-13C2) provides simplified isotopologue distributions compared to uniformly labeled [U-13C6]leucine. The transfer of the C2 label specifically into the C1 position of acetyl-CoA enables unambiguous tracking of leucine-derived carbon into the TCA cycle [1]. This labeling strategy has been empirically demonstrated to resolve differences between cytosolic and mitochondrial acetyl-CoA labeling patterns in yeast, a distinction that is masked when using uniformly labeled tracers .

Absolute Protein Quantification via SID-MRM-MS with Validated Peptide Standards

For analytical chemistry laboratories developing targeted MS assays for protein biomarkers, L-Leucine (1,2-13C2) can be incorporated into synthetic peptide standards as heavy isotopic counterparts for stable isotope dilution. The approach has been validated in peer-reviewed literature for quantifying clinically relevant targets such as CFTR, where the Δ4 Da mass shift from two labeled leucine residues provides unambiguous MS1 resolution from the native analyte [1]. Procurement of this specific isotopologue allows direct implementation of published, validated MRM transitions without additional method re-optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-LEUCINE (1,2-13C2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.